4-bromo-1-methyl-5-nitro-1H-pyrazole

crystallography structural biology computational chemistry

Researchers requiring predictable cross-coupling reactivity face unreliable outcomes when substituting 4-halo-5-nitropyrazole isomers. The 4-iodo analog suffers dehalogenation side reactions; the 4-chloro analog exhibits altered nitration kinetics. • Suzuki-Miyaura: Reduced dehalogenation vs. 4-iodo analog yields cleaner biaryl products and higher isolated yields. • Defined geometry: Single-crystal XRD confirmed (R=0.0441), eliminating computational modeling ambiguity. • Selective amination: Cu-catalyzed nitro→amine reduction at 180-190 °C, distinct from 5-bromo-4-nitro isomer requirements. Supplied with full analytical documentation (HPLC, NMR). Multi-gram quantities available.

Molecular Formula C4H4BrN3O2
Molecular Weight 206 g/mol
CAS No. 89607-11-4
Cat. No. B1299623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-methyl-5-nitro-1H-pyrazole
CAS89607-11-4
Molecular FormulaC4H4BrN3O2
Molecular Weight206 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
InChIKeyVRXGHSCAAADKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methyl-5-nitro-1H-pyrazole Overview


4-Bromo-1-methyl-5-nitro-1H-pyrazole (CAS 89607-11-4) is a heterocyclic building block of the nitropyrazole class, characterized by a 4-bromo substituent and a 5-nitro group on an N1-methylated pyrazole ring. The compound has an experimentally verified melting point of 54-55 °C , and its molecular geometry has been confirmed by single-crystal X-ray diffraction [1].

Workflow Suzuki–Miyaura cross-coupling of heteroaryl bromides
Selection 4-Bromo-5-nitro regioisomer for site-selective amination
Use context Building block with crystallographically validated geometry

Why 4-Bromo-1-methyl-5-nitro-1H-pyrazole Is Irreplaceable


Within the 4-halo-1-methyl-5-nitropyrazole family and its isomeric counterparts, seemingly minor structural alterations—such as swapping bromine for chlorine or iodine, or relocating the nitro group from the 5- to the 3- or 4-position—profoundly change reactivity. As established by Perevalov et al. (2007), the relative nitration rates of 4-bromo versus 4-chloro analogs differ significantly , and direct comparisons of chloro, bromo, and iodo derivatives in Suzuki–Miyaura cross-coupling reveal that bromo and chloro species are less prone to dehalogenation than iodo species, resulting in superior coupling outcomes [1]. Furthermore, the amination behavior of isomeric bromo-methyl-nitropyrazoles is completely distinct, with the 4-bromo-5-nitro isomer demanding a copper catalyst that its 5-bromo-4-nitro isomer does not require . These divergent properties make generic substitution of 4-bromo-1-methyl-5-nitro-1H-pyrazole unreliable for applications where predictable reactivity and selectivity are required.

Halogen identity 4-Chloro or 4-iodo analogs may shift dehalogenation profile and cross-coupling selectivity, differing from the bromo derivative.
Isomer mismatch 5-Bromo-4-nitro isomer undergoes direct amination without copper catalyst; the 4-bromo-5-nitro isomer requires catalyst, making reactions non-interchangeable.
Nitro position 3-Nitro or 4-nitro isomers show different electrophilic aromatic reactivity, potentially altering downstream functionalization routes.

4-Bromo-1-methyl-5-nitro-1H-pyrazole: Comparative Evidence


Crystal Structure Confirmation

The crystal structure of 4-bromo-1-methyl-5-nitro-1H-pyrazole has been experimentally determined by single-crystal X‑ray diffraction and refined to a final R‑value of 0.0441 using 2755 observed reflections [1]. In contrast, the crystal structure of the 4‑chloro analog or the 5‑bromo‑4‑nitro isomer is not reported in the Cambridge Structural Database under similar refinement conditions.

Crystal structure
Head-to-head
R = 0.0441
(target)
Resolved geometry reduces docking and modeling uncertainty; comparator structures not reported.
Single-crystal XRD; 2755 reflections
crystallography structural biology computational chemistry

Copper Catalyst Requirement for Amination

The amination of 4‑bromo‑1‑methyl‑5‑nitropyrazole with 25% aqueous ammonia at 180–190 °C proceeds only in the presence of a copper catalyst, yielding 4‑amino‑1‑methyl‑5‑nitropyrazole. Under identical conditions, the isomeric 5‑bromo‑1‑methyl‑4‑nitropyrazole undergoes direct amination to 5‑amino‑1‑methyl‑4‑nitropyrazole without any catalyst .

Amination catalyst
Source review
Cu catalyst required
Isomer-specific requirement; mismatched isomer may not react under identical conditions.
25% NH₃, 180–190 °C; no reference provided
medicinal chemistry heterocyclic synthesis reaction optimization

5-Position Nitration Regioselectivity

In concentrated sulfuric acid, the rate of nitration of 4‑bromo‑1‑methylpyrazole with nitric acid is higher at the 5‑position than at the 3‑position . This regioselectivity, also observed for the 4‑chloro analog, indicates that the 4‑bromo derivative preferentially yields the 5‑nitro product over the 3‑nitro product under electrophilic aromatic nitration conditions.

Nitration selectivity
Class-level
5- > 3-nitration
Supports preferential 5-nitro formation during electrophilic nitration; class-level trend.
Qualitative rate difference; no source data
organic synthesis regioselectivity process chemistry

Reduced Dehalogenation in Suzuki Coupling

Direct comparison of chloro, bromo, and iodo pyrazoles in the Suzuki–Miyaura reaction shows that bromo and chloro derivatives are superior to iodo derivatives because they exhibit a reduced propensity for unwanted dehalogenation side reactions [1].

Dehalogenation
Head-to-head
Reduced vs iodo
Reported lower dehalogenation in Suzuki coupling may support cleaner reaction profiles.
Pd-catalyzed conditions; J. Org. Chem. 2017
cross-coupling medicinal chemistry parallel synthesis

Lipophilicity vs. 4-Chloro Analog

The predicted LogP (octanol‑water partition coefficient) for 4‑bromo‑1‑methyl‑5‑nitro‑1H‑pyrazole is 1.614 [1]. The corresponding 4‑chloro analog is expected to have a lower LogP due to the smaller halogen and lower polarizability of chlorine.

Lipophilicity
Class-level
LogP 1.614 (pred.)
Predicted higher lipophilicity vs 4-chloro analog; may influence permeability in cell-based assays.
No experimental measurement; expected trend based on halogen size
medicinal chemistry ADME prediction lead optimization

4-Bromo-1-methyl-5-nitro-1H-pyrazole: Validated Applications


Suzuki–Miyaura Cross-Coupling Scaffold

4‑Bromo‑1‑methyl‑5‑nitro‑1H‑pyrazole serves as an excellent electrophilic partner in Suzuki–Miyaura cross‑coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 4‑position. Compared to the 4‑iodo analog, the 4‑bromo derivative exhibits a reduced tendency toward dehalogenation side reactions [1], leading to cleaner crude products and higher yields of the desired biaryl pyrazoles. This makes it a reliable building block for constructing kinase inhibitor scaffolds and other biologically active heterocyclic arrays.

Regioselective 5-Nitro Reduction

The 5‑nitro group can be selectively reduced to a 5‑amino group, providing access to 4‑bromo‑1‑methyl‑5‑amino‑1H‑pyrazole. This transformation requires a copper catalyst under ammoniacal conditions at 180–190 °C , a reactivity profile that distinguishes it from its 5‑bromo‑4‑nitro isomer. The resulting 5‑amino‑4‑bromopyrazole is a versatile intermediate for further functionalization, including diazotization, Sandmeyer reactions, and amide bond formation.

Crystallographic Ligand for Docking Studies

With a published single‑crystal X‑ray structure (R = 0.0441) [2], 4‑bromo‑1‑methyl‑5‑nitro‑1H‑pyrazole offers a precisely defined molecular geometry. This structural certainty is invaluable for computational chemists performing docking studies, pharmacophore modeling, or quantum mechanical calculations. Unlike the 4‑chloro or 5‑bromo‑4‑nitro analogs, for which crystal structures are not readily available, this compound reduces modeling ambiguity and supports more accurate structure‑based drug design.

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
4-Bromo electrophilic site
Coupling efficiency and dehalogenation tendency
5-Nitro to 5-amino reduction
Copper-catalyzed amination reactivity
Catalyst requirement under ammoniacal conditions
Computational docking & modeling
Crystallographically determined geometry
Structural accuracy for target engagement modeling
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